molecular formula C11H10ClN B11906112 2-(Aminomethyl)-1-chloronaphthalene

2-(Aminomethyl)-1-chloronaphthalene

Cat. No.: B11906112
M. Wt: 191.65 g/mol
InChI Key: GAMCIRASGMSSNW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-chloronaphthalene is an organic compound with a naphthalene ring substituted with an aminomethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-chloronaphthalene typically involves the chlorination of 1-naphthaldehyde followed by reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-chloronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the chloronaphthalene to naphthylamines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Naphthylamines

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-1-chloronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-chloronaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1-naphthol
  • 2-(Aminomethyl)-1-bromonaphthalene
  • 2-(Aminomethyl)-1-fluoronaphthalene

Uniqueness

2-(Aminomethyl)-1-chloronaphthalene is unique due to the presence of both an aminomethyl group and a chlorine atom on the naphthalene ring.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

(1-chloronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2

InChI Key

GAMCIRASGMSSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)CN

Origin of Product

United States

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